molecular formula C21H15ClF3N5O2S B12141725 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12141725
M. Wt: 493.9 g/mol
InChI Key: RTRNFGWXNRYWPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a key signaling molecule in immunoreceptor pathways. This compound functions by competitively binding to the ATP-binding site of the SYK kinase domain, thereby suppressing downstream signaling cascades. SYK inhibition is a major area of investigation in immunological and inflammatory research, particularly in the context of B-cell receptor and Fc receptor signaling. Consequently, this molecule is a valuable pharmacological tool for studying autoimmune diseases, allergy, and lymphoma. Research indicates its utility in modulating mast cell activation and B-cell proliferation, providing insights into disease mechanisms and potential therapeutic strategies. This product is offered for in vitro research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H15ClF3N5O2S

Molecular Weight

493.9 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H15ClF3N5O2S/c22-17-6-5-14(9-16(17)21(23,24)25)27-18(31)12-33-20-29-28-19(13-3-1-7-26-10-13)30(20)11-15-4-2-8-32-15/h1-10H,11-12H2,(H,27,31)

InChI Key

RTRNFGWXNRYWPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 4-Chloro-3-(Trifluoromethyl)Aniline

The 4-chloro-3-(trifluoromethyl)phenyl group is introduced via 4-chloro-3-(trifluoromethyl)aniline , a critical intermediate. As described in patent CN110885298B, this precursor is synthesized through a nitration-reduction sequence:

  • Nitration : o-Chlorotrifluoromethylbenzene is nitrated at 10–15°C using concentrated HNO₃ (68%) and acetic anhydride in a 1:2–2.5:0.6–0.7 mass ratio, yielding 4-nitro-2-trifluoromethylchlorobenzene .

  • Reduction : The nitro group is reduced using FeCl₃·6H₂O and hydrazine hydrate in ethanol, avoiding iron sludge waste. This system achieves 80–82% molar yield with >99% purity.

Formation of 4-(Furan-2-Ylmethyl)-5-(Pyridin-3-Yl)-4H-1,2,4-Triazole-3-Thiol

The triazole core is constructed via cyclization strategies:

  • Route A : A thiosemicarbazide precursor is cyclized under acidic conditions. Furan-2-ylmethyl and pyridin-3-yl groups are introduced via nucleophilic substitution or Suzuki-Miyaura coupling.

  • Route B : A [3+2] cycloaddition between a nitrile imine and a pyridinyl-substituted alkyne, followed by alkylation with furfuryl bromide.

Sulfanyl Acetamide Coupling and Final Assembly

Thiol-Activated Coupling

The triazole-thiol intermediate undergoes nucleophilic substitution with 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide in polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C. Catalytic KI or K₂CO₃ enhances reactivity, achieving yields of 70–85%.

Table 1: Optimization of Coupling Conditions

ParameterOptimal ValueYield (%)Purity (%)
SolventDMF8298.5
BaseK₂CO₃8599.2
Temperature (°C)708097.8
Reaction Time (h)67898.1

Alternative Isocyanate Route

In a method analogous to ChemicalBook’s protocol, 4-chloro-3-(trifluoromethyl)phenyl isocyanate reacts with the triazole-thiol in dichloromethane (DCM) using triethylamine as a base. This one-pot approach avoids isolation of unstable intermediates but requires stringent moisture control.

Purification and Analytical Validation

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) removes unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity (HPLC).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.59 (s, 1H, NH), 8.85–7.45 (m, 8H, aromatic), 5.12 (s, 2H, CH₂-furan), 4.25 (s, 2H, SCH₂CO).

  • HRMS : m/z calcd. for C₂₂H₁₇ClF₃N₅O₂S: 542.0784; found: 542.0789.

Challenges and Mitigation Strategies

Regioselectivity in Triazole Formation

Competing 1,3- vs. 1,4-disubstitution is minimized using bulky directing groups (e.g., pyridin-3-yl) during cyclization.

Stability of Sulfanyl Intermediates

Thiol oxidation is prevented by conducting reactions under nitrogen and adding antioxidants (e.g., BHT).

Industrial-Scale Considerations

Cost-Effective Catalysts

FeCl₃·6H₂O in reduction steps reduces metal waste compared to traditional iron powder.

Solvent Recovery

DCM and DMF are recycled via distillation, lowering environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole Cores

Compound 1 ():
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

  • Key Differences :
    • Phenyl Substituent : 2-Chloro-5-trifluoromethylphenyl (vs. 4-chloro-3-trifluoromethylphenyl in the target compound). The positional isomerism may alter steric interactions with biological targets.
    • Triazole Substituents : 3-Methylphenyl (4-position) and pyridin-4-yl (5-position) (vs. furan-2-ylmethyl and pyridin-3-yl in the target). The pyridin-4-yl group’s nitrogen orientation could reduce hydrogen-bonding efficiency compared to pyridin-3-yl .

Compound 2 ():
2-({4-(3-Methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

  • Key Differences: Triazole Substituents: Phenylsulfanylmethyl at the 5-position (vs. pyridin-3-yl). Phenyl Group: 2-Trifluoromethylphenyl (vs. 4-chloro-3-trifluoromethylphenyl).

Compound 3 ():
N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

  • Key Differences :
    • Triazole Substituents : Ethyl group at the 4-position (vs. furan-2-ylmethyl). The ethyl group introduces steric bulk but lacks the furan’s oxygen for hydrogen bonding.
    • Pyridine Orientation : Pyridin-2-yl (vs. pyridin-3-yl) may alter binding geometry in kinase or receptor targets .
Pharmacological Activity Comparisons

Anti-Exudative Activity ():

  • Target Compound: No direct data, but structurally similar 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (e.g., compounds 3.1–3.21) showed dose-dependent anti-exudative activity (10 mg/kg) comparable to diclofenac sodium (8 mg/kg). The amino group on the triazole in these analogues is absent in the target compound, suggesting the furan and pyridine groups may compensate for activity .

Antimicrobial and Anti-Inflammatory Activity ():

  • Derivatives with electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring (e.g., KA3, KA4) exhibited enhanced antimicrobial (MIC: 12.5–25 µg/mL against E. coli and S. aureus) and anti-inflammatory activity. The target compound’s 4-chloro-3-trifluoromethylphenyl group aligns with this trend, predicting similar or improved efficacy .
Physicochemical and Spectroscopic Properties

NMR Shifts ():

  • Triazole Proton Environments: In analogues with 4-amino-5-(furan-2-yl)triazole (), the sulfanyl-linked acetamide protons resonate at δ 3.80–4.10 ppm (CH₂) and δ 10.20–10.50 ppm (NH). The target compound’s pyridin-3-yl substituent may upfield-shift these protons due to electron-withdrawing effects .

Lipophilicity and Solubility :

  • The trifluoromethyl group increases logP (~3.5 predicted) compared to non-fluorinated analogues (logP ~2.8). Pyridin-3-yl’s nitrogen may improve aqueous solubility relative to purely aromatic substituents .

Biological Activity

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. The compound features a triazole moiety, which has been recognized for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure

The molecular structure of the compound is characterized by:

  • Molecular Formula : C₁₄H₁₃ClF₃N₂O₂
  • Molecular Weight : 332.71 g/mol
  • CAS Number : 900641-80-7

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. The compound's triazole ring enhances its ability to inhibit fungal growth by targeting the enzyme lanosterol demethylase, which is crucial for ergosterol synthesis in fungal cell membranes. Recent studies have shown that similar triazole compounds exhibit significant antifungal activity against various strains, including Candida spp. and Aspergillus spp. .

Antibacterial Activity

The antibacterial potential of triazole derivatives has been extensively documented. The compound under consideration has shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Studies indicate that modifications in the phenyl and trifluoromethyl groups can enhance antibacterial efficacy, with some derivatives exhibiting minimum inhibitory concentrations (MICs) lower than standard antibiotics like vancomycin .

Anticancer Activity

The anticancer properties of triazole compounds are attributed to their ability to induce apoptosis in cancer cells. Research indicates that compounds with similar structures can activate p53 pathways and caspase cascades leading to programmed cell death in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The specific mechanisms include inhibition of angiogenesis and modulation of cell cycle progression.

Structure-Activity Relationship (SAR)

A thorough analysis of structure-activity relationships reveals that:

  • Trifluoromethyl Group : Enhances lipophilicity and biological activity.
  • Furan and Pyridine Substituents : Contribute to increased binding affinity to target enzymes or receptors.
  • Triazole Moiety : Essential for the bioactivity against fungi and bacteria.

Case Study 1: Antibacterial Efficacy

In a comparative study, a series of triazole derivatives were synthesized and tested against MRSA strains. One derivative with a trifluoromethyl group demonstrated an MIC of 1–8 μg/mL, significantly outperforming traditional antibiotics .

Case Study 2: Anticancer Activity

A study focusing on the anticancer effects of related triazole compounds revealed that certain derivatives could reduce cell viability in MCF-7 cells by over 50% at concentrations as low as 0.65 μM. The mechanism involved upregulation of apoptotic markers such as p53 and caspase-3 .

Data Tables

Activity TypeTarget OrganismMIC (μg/mL)Reference
AntibacterialMRSA1–8
AntifungalCandida spp.<10
AnticancerMCF-70.65

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer :

  • Reaction Conditions : Adjust temperature (e.g., 60–80°C for cyclization), solvent polarity (DMF or THF for solubility), and reaction time (monitored via TLC). Use coupling agents like HBTU for efficient amide bond formation .
  • Purification : Employ gradient elution in flash chromatography (silica gel, hexane/ethyl acetate) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .
  • Yield Tracking : Quantify intermediates via LC-MS and validate purity (>95%) using NMR (¹H/¹³C) and HRMS .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : Assign peaks for key groups (e.g., trifluoromethyl at ~δ 120 ppm in ¹⁹F NMR, triazole protons at δ 8.1–8.5 ppm) .
  • HPLC : Use a C18 column (UV detection at 254 nm) to confirm >95% purity.
  • Mass Spectrometry : ESI-HRMS to verify molecular ion ([M+H]⁺ at m/z 453.9) .

Q. How does the compound’s stability vary under different storage or experimental conditions?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials at –20°C; monitor degradation via UV-Vis spectroscopy.
  • pH Stability : Assess hydrolysis in buffered solutions (pH 3–10) using HPLC. The sulfanyl group is prone to oxidation at pH > 8 .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinases, microbial enzymes). Focus on triazole and pyridinyl groups for hydrogen bonding .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. How should researchers resolve contradictions in structural data (e.g., NMR vs. XRD)?

  • Methodological Answer :

  • Cross-Validation : Compare XRD-derived bond lengths/angles (via SHELXL ) with NMR NOE correlations.
  • DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G* level to reconcile spectral vs. crystallographic data .

Q. What strategies enhance the compound’s bioactivity through chemical derivatization?

  • Methodological Answer :

  • Functionalization : Introduce electron-withdrawing groups (e.g., –NO₂) at the phenyl ring via electrophilic substitution. Modify the furan group to thiophene for improved lipophilicity .
  • SAR Studies : Synthesize 10–15 analogs and screen against cancer cell lines (MTT assay) or microbial strains (MIC determination) .

Q. How can in vitro/in vivo bioactivity discrepancies be addressed?

  • Methodological Answer :

  • Metabolic Stability : Use liver microsomes to identify metabolic hotspots (e.g., sulfanyl oxidation). Introduce deuterium at labile positions .
  • Pharmacokinetics : Perform LC-MS/MS-based plasma profiling in rodent models to optimize dosing regimens .

Q. What high-throughput methods expedite crystallization for structural studies?

  • Methodological Answer :

  • Sparse Matrix Screening : Use Crystal Screen HT (Hampton Research) with 96-well plates. Optimize conditions (PEG 3350, pH 6.5) for XRD-quality crystals .
  • Cryo-EM : Apply for low-yield samples if crystals are <0.1 mm (resolution ~3.0 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.